molecular formula C17H17ClN2O4 B2574315 N-(5-chloro-2-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034420-82-9

N-(5-chloro-2-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2574315
CAS No.: 2034420-82-9
M. Wt: 348.78
InChI Key: OEOYKZIWVHIXKE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O4
  • Molecular Weight : 364.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects. For example, it has been studied for its potential to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes .
  • Antioxidant Activity : The presence of methoxy groups in the structure may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on MPO Inhibition : A study highlighted the compound's role as a selective inhibitor of MPO activity. It was shown to significantly reduce MPO levels in lipopolysaccharide-stimulated human whole blood, indicating its potential as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that it could serve as a lead compound for developing new antibiotics .
  • Anticancer Activity : Research involving various cancer cell lines demonstrated that treatment with the compound led to reduced viability and increased apoptosis rates compared to untreated controls .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-13-6-5-10(18)8-11(13)19-17(22)16-12-4-3-7-20(12)15(21)9-14(16)24-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOYKZIWVHIXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.